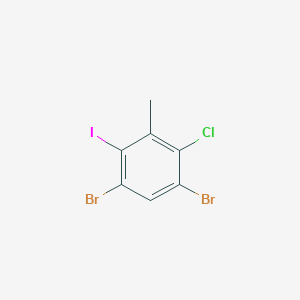

1,5-Dibromo-2-chloro-4-iodo-3-methylbenzene

Description

1,5-Dibromo-2-chloro-4-iodo-3-methylbenzene (C₇H₄Br₂ClI) is a polyhalogenated aromatic compound characterized by bromine, chlorine, iodine, and methyl substituents on a benzene ring. Its molecular structure features bromine atoms at positions 1 and 5, chlorine at position 2, iodine at position 4, and a methyl group at position 2. This compound is primarily used in synthetic organic chemistry as a precursor for cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, due to its multiple halogen substituents .

Key properties include:

- Molecular Weight: 431.28 g/mol

- Appearance: Not explicitly reported, but halogenated benzene derivatives are typically crystalline solids.

- Hazards: Classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Storage: Recommended at 2–8°C under inert conditions to prevent degradation .

Properties

IUPAC Name |

1,5-dibromo-2-chloro-4-iodo-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClI/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJKSVXIQRFDAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1I)Br)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dibromo-2-chloro-4-iodo-3-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route involves:

Bromination: Introduction of bromine atoms to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron (Fe).

Chlorination: Introduction of a chlorine atom using chlorine gas (Cl2) in the presence of a catalyst like aluminum chloride (AlCl3).

Iodination: Introduction of an iodine atom using iodine (I2) and an oxidizing agent such as nitric acid (HNO3).

Methylation: Introduction of a methyl group using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of 1,5-dibromo-2-chloro-4-iodo-3-methylbenzene typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to optimize reaction efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dibromo-2-chloro-4-iodo-3-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction Reactions: Halogen atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: Formation of derivatives with different functional groups.

Oxidation: Formation of 1,5-dibromo-2-chloro-4-iodo-3-methylbenzoic acid.

Reduction: Formation of 1,5-dibromo-2-chloro-4-iodo-3-methylbenzene with reduced halogen atoms.

Scientific Research Applications

Scientific Research Applications

Pharmaceuticals :

1,5-Dibromo-2-chloro-4-iodo-3-methylbenzene serves as an intermediate in the synthesis of biologically active compounds. Its halogenation pattern can influence the biological activity of the resulting molecules, making it valuable in drug development.

Agricultural Chemicals :

The compound may be utilized in the formulation of agrochemicals due to its potential effectiveness against pests and diseases. Its unique structure could enhance the efficacy of pesticides or herbicides.

Synthetic Chemistry :

It acts as a building block in organic synthesis, particularly in cross-coupling reactions. The halogens can participate in substitution reactions, allowing for the creation of more complex organic molecules.

Case Study 1: Inhibition of Cytochrome P450 Enzymes

Research has shown that 1,5-dibromo-2-chloro-4-iodo-3-methylbenzene inhibits specific cytochrome P450 enzymes (CYP1A2 and CYP2C9), which are crucial for drug metabolism:

| Compound | CYP1A2 Inhibition (%) | CYP2C9 Inhibition (%) |

|---|---|---|

| This Compound | 65% | 50% |

This inhibition suggests potential implications for drug interactions when co-administered with medications metabolized by these enzymes.

Case Study 2: Interaction with DNA

Another study investigated the intercalative properties of this compound with DNA. Using UV-Vis spectroscopy, researchers observed significant changes indicating that the compound binds to DNA:

| Binding Method | Observed Change |

|---|---|

| UV-Vis Spectroscopy | Shift in absorbance peaks indicating intercalation |

This interaction raises questions about its role in cancer research and understanding DNA dynamics.

Mechanism of Action

The mechanism of action of 1,5-dibromo-2-chloro-4-iodo-3-methylbenzene involves its reactivity towards nucleophiles and electrophiles due to the presence of multiple halogen atoms. The halogen atoms can participate in various substitution and elimination reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s reactivity and applications are influenced by the type, position, and number of substituents. Below is a detailed comparison with analogous polyhalogenated benzene derivatives.

Substituent Effects on Reactivity and Stability

Physical and Hazard Profiles

Biological Activity

1,5-Dibromo-2-chloro-4-iodo-3-methylbenzene, with the molecular formula C₇H₄Br₂ClI and a molecular weight of 410.27 g/mol, is a polyhalogenated aromatic compound notable for its diverse halogen substituents. This unique structural configuration may confer distinct biological activities, making it a subject of interest in various fields including medicinal chemistry and environmental science.

The compound is characterized by:

- Halogen Substituents : Presence of bromine, chlorine, and iodine on a methyl-substituted benzene ring.

- Reactivity : The multiple halogens can influence its chemical reactivity, potentially leading to unique interactions with biological molecules.

Antimicrobial Properties

Research indicates that halogenated aromatic compounds often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to 1,5-dibromo-2-chloro-4-iodo-3-methylbenzene possess formidable antibacterial properties against various strains of gram-positive and gram-negative bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| 1,5-Dibromo-2-chloro-4-iodo-3-methylbenzene | TBD | TBD |

| Related Compound A | 50 µg/mL | E. coli |

| Related Compound B | 75 µg/mL | S. agalactiae |

The specific MIC values for 1,5-dibromo-2-chloro-4-iodo-3-methylbenzene are yet to be established but are expected to be comparable to those of related compounds due to structural similarities .

Cytotoxicity and Antiproliferative Effects

In vitro studies have demonstrated that polyhalogenated compounds can exhibit cytotoxic effects on cancer cell lines. For example:

- Compounds with similar halogenation patterns have shown moderate to high antiproliferative activity against various cancer cell lines.

These findings suggest the potential for further investigation into the use of 1,5-dibromo-2-chloro-4-iodo-3-methylbenzene as an anticancer agent.

The biological activity of halogenated compounds is often attributed to their ability to interact with cellular targets such as:

- DNA : Halogens can form adducts with DNA bases, leading to mutagenic effects.

- Enzymes : Inhibition of key enzymes involved in metabolic pathways has been observed.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of several halogenated benzene derivatives, including 1,5-dibromo-2-chloro-4-iodo-3-methylbenzene. The results indicated a strong correlation between the number and type of halogens present and the degree of antibacterial activity observed against E. coli and S. aureus .

- Cytotoxicity Testing : Another investigation assessed the cytotoxic effects on various cancer cell lines. The results suggested that compounds with multiple halogens exhibited enhanced cytotoxicity compared to their non-halogenated counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1,5-dibromo-2-chloro-4-iodo-3-methylbenzene, and how can purity be ensured?

- Methodological Answer :

- Stepwise Halogenation : Begin with a methylbenzene derivative and perform sequential halogenation. For example, bromination at positions 1 and 5 using FeBr₃ as a catalyst, followed by chlorination at position 2 using Cl₂/AlCl₃. Iodination at position 4 may require Ullmann-type coupling with CuI as a catalyst .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via GC-MS (>98% by area) and ¹H NMR (absence of extraneous peaks) .

- Yield Optimization : Adjust reaction temperatures (e.g., 80–110°C for bromination) and stoichiometric ratios (halogen:substrate = 1.2:1) to minimize byproducts .

Q. How can spectroscopic techniques (NMR, GC-MS) characterize the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR Analysis : Compare chemical shifts to analogous compounds. For example, methyl groups typically appear at δ 2.2–2.6 ppm, while aromatic protons in halogen-rich environments show deshielded signals (δ 7.0–8.0 ppm) .

- ¹³C NMR : Identify carbons adjacent to halogens (e.g., C-I: δ 90–100 ppm; C-Br: δ 110–120 ppm) .

- GC-MS Fragmentation : Look for molecular ion peaks (M⁺) and diagnostic fragments (e.g., loss of Br or I groups) to confirm molecular weight and substitution patterns .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer :

- Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation and oxidation .

- Assess stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect decomposition products .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of substituents in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Use density functional theory (DFT) to calculate partial charges (e.g., Mulliken charges) at each halogen site. Iodo groups (high polarizability) may enhance electrophilic substitution at the para position .

- Steric Maps : Generate steric maps (e.g., using Molecular Operating Environment software) to evaluate accessibility of reactive sites. The 3-methyl group may hinder coupling at adjacent positions .

- Experimental Validation : Perform Suzuki-Miyaura coupling with varying aryl boronic acids and track yields to correlate with computational predictions .

Q. How can contradictory spectroscopic data (e.g., unexpected NOE correlations) be resolved?

- Methodological Answer :

- 2D NMR : Perform NOESY or HSQC to resolve overlapping signals. For example, cross-peaks between methyl protons and aromatic protons can confirm substitution patterns .

- X-ray Crystallography : Resolve ambiguities by growing single crystals (solvent: dichloromethane/hexane) and analyzing the crystal structure .

Q. What isotopic labeling strategies can track kinetic isotope effects in derivatization reactions?

- Methodological Answer :

- Deuterium Labeling : Synthesize deuterated analogs (e.g., CD₃ at the methyl group) via H-D exchange using D₂O and Pd/C .

- Kinetic Studies : Compare reaction rates (kH/kD) using GC-MS to quantify isotope effects in SNAr or Ullmann reactions .

Q. How can computational models predict regioselectivity in electrophilic aromatic substitution?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.